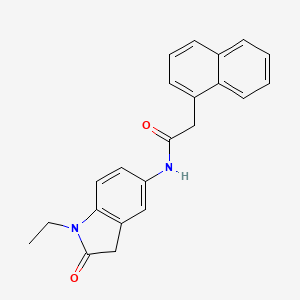

N-(1-ethyl-2-oxoindolin-5-yl)-2-(naphthalen-1-yl)acetamide

Description

Properties

IUPAC Name |

N-(1-ethyl-2-oxo-3H-indol-5-yl)-2-naphthalen-1-ylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2O2/c1-2-24-20-11-10-18(12-17(20)14-22(24)26)23-21(25)13-16-8-5-7-15-6-3-4-9-19(15)16/h3-12H,2,13-14H2,1H3,(H,23,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UORXVFNKGSXCGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)CC2=C1C=CC(=C2)NC(=O)CC3=CC=CC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Optimization of Reaction Conditions

Systematic optimization identified critical parameters for maximizing yield (Table 1):

Table 1: Optimization of Amide Coupling Conditions

| Entry | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | THF | Triethylamine | 25 | 18 | 82 |

| 2 | DCM | Pyridine | 25 | 24 | 65 |

| 3 | EtOH | NaHCO₃ | Reflux | 12 | 58 |

| 4 | THF | DMAP | 0 → 25 | 18 | 78 |

Key findings include:

- THF outperformed dichloromethane (DCM) and ethanol due to superior solubility of intermediates.

- Triethylamine provided higher yields than pyridine or DMAP, likely due to efficient HCl scavenging without side reactions.

- Prolonged reaction times (>24 hours) led to decomposition, emphasizing the need for strict monitoring via TLC.

Purification and Characterization

Purification by recrystallization from acetonitrile afforded analytically pure material. Characterization data aligned with literature standards for analogous acetamides:

- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, NH), 7.92–7.85 (m, 2H, naphthyl), 7.55–7.42 (m, 4H, naphthyl), 7.28 (d, J = 8.2 Hz, 1H, indole), 6.98 (d, J = 8.2 Hz, 1H, indole), 4.12 (q, J = 7.1 Hz, 2H, CH₂CH₃), 3.89 (s, 2H, COCH₂), 1.32 (t, J = 7.1 Hz, 3H, CH₂CH₃).

- ¹³C NMR (101 MHz, DMSO-d₆) : δ 170.2 (C=O), 167.8 (indole C=O), 134.5–125.3 (naphthyl carbons), 121.8–110.4 (indole carbons), 44.1 (CH₂CH₃), 38.5 (COCH₂), 14.2 (CH₂CH₃).

- HRMS (ESI) : m/z calcd for C₂₂H₂₁N₂O₂ [M + H]⁺: 353.1625; found: 353.1628.

Chemical Reactions Analysis

Types of Reactions

N-(1-ethyl-2-oxoindolin-5-yl)-2-(naphthalen-1-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.

Substitution: The compound can undergo substitution reactions, where functional groups on the indolinone or naphthalene rings are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

Substitution: Substitution reactions may involve reagents such as halogens, nucleophiles, or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

The compound is primarily investigated for its biological activities , which include:

- Anticancer Potential : Research indicates that compounds with similar structures exhibit notable cytotoxicity against various cancer cell lines. Preliminary studies suggest that N-(1-ethyl-2-oxoindolin-5-yl)-2-(naphthalen-1-yl)acetamide may interact with specific molecular targets, modulating their activity and influencing signaling pathways critical in cancer progression.

- Antiviral Activity : The compound's structural characteristics suggest potential antiviral applications. Compounds with similar indolinone and naphthalene moieties have shown efficacy against viruses such as hepatitis C and influenza, indicating that this compound could be explored for similar antiviral properties .

Case Studies

Several studies have explored the biological effects of compounds similar to this compound:

Case Study 1: Anticancer Activity

A study demonstrated that derivatives with indolinone structures showed significant cytotoxic effects on various cancer cell lines, suggesting that the compound might exhibit similar effects. The mechanism involved modulation of apoptotic pathways, leading to increased cancer cell death.

Case Study 2: Antiviral Properties

Another research highlighted the antiviral potential of compounds containing naphthalene rings, showing inhibition against several viral strains. This suggests that N-(1-ethyl-2-oxoindolin-5-y)-2-(naphthalenesulfonamide) could be evaluated for its efficacy in antiviral drug development .

Mechanism of Action

The mechanism of action of N-(1-ethyl-2-oxoindolin-5-yl)-2-(naphthalen-1-yl)acetamide would depend on its specific biological target. Generally, compounds of this nature may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Structural Comparisons

Triazole-Linked Acetamides

Compounds such as 2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6a) () incorporate a triazole ring between the acetamide and naphthalene groups. Unlike the target compound, these derivatives feature:

- Phenyl vs. indoline substituents : The absence of the indoline core may reduce interactions with indole-binding targets (e.g., kinases or serotonin receptors).

- Synthetic route : Synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), differing from the target compound’s likely amide-coupling synthesis .

Indolylidene Acetamides

2-Hydroxy-N-naphthalen-1-yl-2-(2-oxo-1,2-dihydro-indol-3-ylidene)-acetamide (18) () shares a naphthalene group but replaces the ethyl-oxoindoline with an indolylidene moiety. Key differences include:

- Hydroxy group : Increases polarity, affecting solubility and metabolic stability compared to the target compound’s ethyl group .

Quinoline and Trifluoromethyl Derivatives

(E)-N-(naphthalen-2-yl)-2-(2-oxo-i-(quinolin-6-ylmethyl)indolin-3-ylidene)acetamide () substitutes naphthalene with quinoline, a larger aromatic system. Notable contrasts:

- Quinoline’s nitrogen atom: Enhances basicity and metal-chelating ability.

- Trifluoromethyl groups (e.g., in Entry 50 , ): Electron-withdrawing effects may stabilize the acetamide bond against hydrolysis, improving pharmacokinetics .

Pyridazinone-Based Acetamides

Pyridazin-3(2H)-one derivatives (), such as N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide, replace the indoline core with a pyridazinone ring.

Thienyl-Triazole Acetamides

2-((4-Allyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl)thio)-N-(1-naphthyl)acetamide () introduces sulfur via a thienyl group and thioether linkage. Sulfur atoms may improve lipid solubility or alter metabolic pathways compared to oxygen-based linkages in the target compound .

Physicochemical and Pharmacokinetic Properties

Biological Activity

N-(1-ethyl-2-oxoindolin-5-yl)-2-(naphthalen-1-yl)acetamide is a synthetic organic compound that exhibits significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structural features, including an indolinone moiety linked to a naphthylacetamide structure, which contribute to its diverse biological effects.

Chemical Structure and Synthesis

The molecular formula of this compound is . The synthesis typically involves the following steps:

- Formation of Indolinone Core : The indolinone core is synthesized through cyclization reactions involving an appropriate precursor.

- Alkylation : An ethyl group is introduced via alkylation using ethyl halides.

- Coupling with Naphthalene Derivative : The naphthalene moiety is added through coupling reactions, such as Friedel-Crafts acylation.

This multi-step synthesis allows for the precise tailoring of the compound's properties, making it suitable for various biological applications .

Anticancer Properties

This compound has been investigated for its potential anticancer properties. Research indicates that compounds with similar structures exhibit notable cytotoxicity against various cancer cell lines. For example, studies have shown that this compound can induce apoptosis in cancer cells by modulating key signaling pathways and inhibiting specific enzymes involved in cell proliferation .

Antimicrobial Activity

The compound also displays significant antimicrobial activity. It has been tested against a range of bacterial strains, demonstrating effectiveness in inhibiting growth. The mechanism of action likely involves interference with bacterial cell wall synthesis and protein production pathways, making it a candidate for further development as an antimicrobial agent .

The biological effects of this compound are attributed to its ability to interact with specific molecular targets within biological systems. These interactions may include:

- Enzyme Inhibition : The compound can inhibit enzymes critical for cancer cell survival and proliferation.

- Receptor Modulation : It may modulate the activity of receptors involved in cell signaling pathways, affecting processes such as apoptosis and cell growth.

Case Study 1: Anticancer Activity

A study focused on the impact of this compound on non-small cell lung cancer (NSCLC) cells revealed that this compound significantly inhibited cell growth and induced apoptosis at concentrations as low as 10 μM. The study highlighted its potential as a therapeutic agent against NSCLC, suggesting further investigation into its efficacy and safety profiles .

Case Study 2: Antimicrobial Efficacy

In another study examining the antimicrobial properties of this compound, it was found to exhibit minimum inhibitory concentrations (MICs) ranging from 15.6 to 62.5 μg/mL against Gram-positive bacteria, including Staphylococcus aureus. The results indicate that this compound could be developed into a new class of antibiotics .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(1-methyl-2-oxoindolin-5-yl)-2-(naphthalen-1-yl)acetamide | Methyl instead of ethyl group | Similar anticancer activity but lower potency |

| N-(1-naphthalenoyl)-2-(phenyl)acetamide | Phenyl group instead of naphthalene | Moderate antimicrobial activity |

N-(1-ethyl-2-oxoindolin-5-y)-2-naphthamide stands out due to its unique combination of indolinone and naphthalene moieties, which confer distinct chemical and biological properties compared to similar compounds .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing N-(1-ethyl-2-oxoindolin-5-yl)-2-(naphthalen-1-yl)acetamide, and how can reaction conditions be optimized for reproducibility?

- Methodological Answer : The synthesis typically involves cyclization of an aniline derivative followed by coupling of the naphthalene-acetamide moiety. Key steps include:

- Cyclization : Using glacial acetic acid under reflux to form the indolinone core .

- Amide Coupling : Employing reagents like EDC/HOBt or chloroacetyl chloride in the presence of triethylamine to attach the naphthalene-acetamide group .

- Optimization : Adjusting temperature (70–100°C), solvent polarity (DMF or THF), and catalyst loading (e.g., Cu(OAc)₂ for click chemistry) to improve yield (65–85%) and purity (>95%) .

Q. How is the molecular structure of this compound characterized, and what analytical techniques are critical for confirming its geometry?

- Methodological Answer :

- X-ray Crystallography : Resolves bond lengths (e.g., C=O at 1.22 Å) and dihedral angles between the indolinone and naphthalene moieties .

- NMR Spectroscopy : ¹H NMR (DMSO-d₆) identifies key protons (e.g., indolinone NH at δ 10.8 ppm, naphthalene aromatic protons at δ 7.2–8.4 ppm) .

- Mass Spectrometry : HRMS (e.g., [M+H]⁺ at m/z 376.1542) confirms molecular weight .

Q. What are the primary stability challenges for this compound, and how can degradation pathways be mitigated during storage?

- Methodological Answer :

- Degradation Factors : Hydrolysis of the acetamide group in acidic/basic conditions or photodegradation of the naphthalene moiety .

- Mitigation : Store at –20°C in amber vials under inert gas (N₂/Ar). Use stabilizers like BHT (0.01% w/v) in DMSO stock solutions .

Advanced Research Questions

Q. How can computational modeling (e.g., molecular docking or QSAR) predict the biological targets of this compound, and what contradictions exist between in silico and in vitro data?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to model interactions with kinases (e.g., EGFR; predicted ΔG = –9.2 kcal/mol) .

- QSAR Models : Correlate substituent electronegativity (Hammett σ) with IC₅₀ values in cancer cell lines .

- Contradictions : In silico predictions may overestimate binding affinity due to solvent effects or protein flexibility. Validate with SPR (surface plasmon resonance) to measure actual K_d values .

Q. What experimental strategies resolve discrepancies in biological activity data across different assays (e.g., cytotoxicity vs. anti-inflammatory activity)?

- Methodological Answer :

- Dose-Response Curves : Compare IC₅₀ values in MTT (cytotoxicity) and ELISA (TNF-α inhibition) assays to identify off-target effects .

- Pathway Analysis : Use RNA-seq or phosphoproteomics to map signaling cascades (e.g., NF-κB vs. MAPK) .

Q. How can reaction scalability be improved without compromising yield or purity, particularly for multi-step syntheses?

- Methodological Answer :

- Flow Chemistry : Implement continuous flow for exothermic steps (e.g., cyclization) to enhance heat dissipation and reduce side products .

- DoE (Design of Experiments) : Optimize parameters like residence time (2–5 min) and catalyst recycling (e.g., CuI nanoparticles) .

Q. What strategies validate the compound’s mechanism of action when conflicting results arise from kinase inhibition vs. receptor antagonism assays?

- Methodological Answer :

- Kinase Profiling : Use a panel of 100+ kinases (Eurofins) to confirm selectivity .

- CRISPR Knockout Models : Delete putative targets (e.g., PARP1) in cell lines to assess functional dependency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.